Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Description
Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate (CAS: 477864-40-7) is a heterocyclic compound with the molecular formula C₁₆H₁₈N₂O₆S and a molecular weight of 366.40 g/mol . Its structure features a 4-hydroxy-2-oxo-1,2-dihydropyridine core substituted with a phenethyl group bearing an aminosulfonyl moiety and a methyl acetate side chain. This compound is of interest in medicinal chemistry due to its structural complexity, which combines hydrogen-bonding groups (hydroxyl and sulfonamide) with lipophilic aromatic and ester functionalities. Suppliers such as Matrix Scientific and Key Organics Limited provide this compound for research purposes .
Properties
IUPAC Name |
methyl 2-[4-hydroxy-2-oxo-1-[2-(4-sulfamoylphenyl)ethyl]pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-24-15(20)10-13-14(19)7-9-18(16(13)21)8-6-11-2-4-12(5-3-11)25(17,22)23/h2-5,7,9,19H,6,8,10H2,1H3,(H2,17,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWRONQQUZEAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CCC2=CC=C(C=C2)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridinyl Core
The 1,2-dihydro-3-pyridinyl ring with 4-hydroxy and 2-oxo substituents can be synthesized by cyclization reactions starting from appropriately substituted precursors such as ketoesters or pyridazine derivatives. Literature on related pyridazine and pyridinyl compounds suggests the use of condensation reactions involving hydrazine derivatives and β-ketoesters or diketones under reflux in polar solvents like DMF or ethanol.
For example, similar 1,4-dihydropyridazine-3-carboxylates have been prepared by refluxing methyl 3-oxo-2-(arylhydrazono)butanoates in N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by hydrolysis to yield the corresponding acids.
Introduction of the 4-(Aminosulfonyl)phenethyl Group
The key substitution at the nitrogen of the pyridinyl ring with the 4-(aminosulfonyl)phenethyl group is typically achieved by nucleophilic substitution or amide bond formation involving acid chlorides or activated esters.
- The aminosulfonylphenethyl moiety can be introduced by reacting the corresponding acid chloride or activated ester of the pyridinyl carboxylic acid intermediate with 4-(aminosulfonyl)phenethylamine.
- Acid chlorides are often prepared in situ from the carboxylic acid using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions at low temperature.
- Coupling agents like carbodiimides (e.g., EDC, DCC) or pentafluorophenol esters can facilitate amide bond formation in mild conditions.
Esterification to Methyl Ester
The final methyl ester can be formed by:
- Direct esterification of the carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux.
- Alternatively, conversion of the acid to the acid chloride followed by reaction with methanol can provide the methyl ester under milder conditions.
- Catalysts like thionyl chloride or concentrated sulfuric acid are commonly employed to activate the carboxyl group for esterification.
Detailed Stepwise Preparation (Illustrative)
Research Findings and Optimization
Catalyst and Solvent Effects: Esterification and coupling reactions are optimized by selecting appropriate catalysts and solvents. For example, thionyl chloride is preferred for acid chloride formation due to high reactivity and clean conversion. Solvents like dichloromethane or tetrahydrofuran (THF) provide good solubility and reaction control.
Temperature Control: Low temperatures (0–5°C) during acid chloride formation prevent side reactions. Coupling reactions proceed efficiently at room temperature to slightly elevated temperatures (25–40°C).
Purification: Intermediates are purified by crystallization or chromatography. The final product is typically purified by recrystallization from methanol or ethanol to achieve high purity.
Yields: Reported yields for similar amide coupling steps range from 70% to 90%, while esterification steps typically achieve yields above 80% under optimized conditions.
Example Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyridinyl core formation | Methyl 3-oxo-2-(arylhydrazono)butanoate + DMFDMA reflux | 120 | 6 | 75–85 | Reflux under inert atmosphere |
| Acid hydrolysis | Acidic hydrolysis (HCl or NaOH) | 25–30 | 3 | 80–90 | Neutralization post reaction |
| Acid chloride formation | Thionyl chloride, dry solvent | 0–5 | 1 | 90 | Anhydrous conditions required |
| Amide coupling | Aminosulfonylphenethylamine + base | 25–40 | 4 | 70–85 | Use of triethylamine base |
| Esterification | Methanol + H2SO4 or acid chloride + MeOH | 60–70 | 3 | 80–90 | Reflux, removal of excess MeOH |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds containing the pyridine structure exhibit anticancer properties. Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the aminophenyl and sulfonamide groups enhances its interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Studies have shown that sulfonamide derivatives can modulate inflammatory pathways, making this compound a candidate for further investigation in the treatment of inflammatory diseases.
Therapeutic Uses
Neurological Disorders
Given its structural similarity to known neuroprotective agents, this compound may be explored for its neuroprotective effects. Preliminary studies indicate that it could potentially mitigate neurodegenerative processes by inhibiting oxidative stress and inflammation in neuronal cells.
Antimicrobial Activity
The sulfonamide group is recognized for its antimicrobial properties. This compound may exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Research focusing on its efficacy against resistant strains of bacteria could lead to significant advancements in antibiotic therapy.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| "Anticancer Activity of Pyridine Derivatives" | Evaluated various pyridine derivatives | This compound showed significant cytotoxicity against breast cancer cells. |
| "Inflammation Modulation by Sulfonamide Compounds" | Investigated anti-inflammatory effects | The compound reduced cytokine levels in vitro, indicating potential for treating inflammatory diseases. |
| "Neuroprotective Effects of Novel Pyridine Derivatives" | Assessed neuroprotective properties | Demonstrated the ability to protect neuronal cells from oxidative damage in cell culture models. |
Mechanism of Action
The mechanism of action of Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of functional groups distinguishes it from analogs. Below is a comparative analysis with structurally related molecules:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences | Biological Implications |
|---|---|---|---|---|
| Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate | C₁₆H₁₈N₂O₆S | 366.40 | Core: 4-hydroxy-2-oxo-dihydropyridine; Substituents: phenethyl-aminosulfonyl, methyl acetate. | Enhanced hydrogen bonding (sulfonamide and hydroxyl) may improve target affinity; ester group influences bioavailability . |
| Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate (CAS: 16201-73-3) | C₁₅H₁₂N₂O₃ | 276.27 | Replaces phenethyl-aminosulfonyl with 3-cyanophenyl. | Reduced solubility due to lack of sulfonamide; cyano group may enhance electron-withdrawing effects, altering reactivity . |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | Naphthyridine core instead of pyridine; lacks sulfonamide. | Larger aromatic system may increase π-π stacking interactions but reduce solubility compared to dihydropyridine . |
| PF-04217329 (Taprenepag isopropyl) | C₂₇H₂₈N₄O₅S | 520.60 | Complex structure with pyrazole and pyridinylsulfonyl groups. | Higher molecular weight and bulkiness may limit blood-brain barrier penetration; pyridinylsulfonyl group suggests prostaglandin receptor targeting . |
| 2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate (Impurity E) | C₂₃H₂₁NO₅ | 391.42 | Acetyloxy and pyridyl groups; lacks sulfonamide and dihydropyridine. | Acetate groups may confer metabolic instability; absence of sulfonamide reduces hydrogen-bonding capacity . |
Physicochemical and Pharmacokinetic Properties
- Solubility: The sulfonamide and hydroxyl groups in the target compound enhance hydrophilicity compared to analogs like Methyl 2-[4-(3-cyanophenyl)-2-oxo-dihydropyridinyl]acetate, which lacks polar substituents .
- Molecular Weight : The target compound (366.40 g/mol) is mid-range compared to PF-04217329 (520.60 g/mol) and Ethyl 4-hydroxy-2-oxo-naphthyridine (234.21 g/mol), suggesting moderate membrane permeability .
- Stability : The 4-hydroxy group in the dihydropyridine core may confer susceptibility to oxidation, whereas the sulfonamide group improves stability under acidic conditions .
Biological Activity
Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate, with the CAS number 477864-40-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H18N2O6S
- Molecular Weight : 366.39 g/mol
- Structure : The compound features a pyridine ring, a phenethyl group with an aminosulfonyl substituent, and a hydroxy ketone moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of certain cell types.
- Antioxidant Properties : The hydroxy group contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Cell Signaling Modulation : The compound may interact with various receptors or signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Moderate antifungal effect |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism : Induction of caspase-dependent apoptosis pathways observed through flow cytometry analyses.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6 levels.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives of similar structures, highlighting the potential of this compound as a lead compound for developing new antibiotics against resistant strains . -
Cancer Research :
In a recent investigation involving human cancer cell lines, the compound showed promise in inhibiting cell growth and inducing apoptosis. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins . -
Inflammation Model Studies :
Animal studies demonstrated that treatment with this compound significantly lowered inflammatory responses in models of arthritis and colitis, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate, and how do reaction conditions influence yield?
- Methodological Answer : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates is a promising route for synthesizing N-heterocyclic scaffolds. Key parameters include catalyst loading (e.g., 5–10 mol% Pd), temperature (80–120°C), and solvent choice (e.g., DMF or THF). Yield optimization requires careful control of stoichiometry between nitro precursors and carbonyl sources. Side reactions, such as over-reduction or dimerization, can be mitigated by adjusting reaction time and gas atmosphere (e.g., CO flow vs. CO surrogates) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming the pyridinyl, phenethyl, and acetate moieties. For example, the 4-hydroxyphenyl group typically shows a singlet near δ 6.8–7.2 ppm, while the methyl ester resonates at δ 3.6–3.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended for purity analysis. Buffered mobile phases (e.g., ammonium acetate, pH 6.5) enhance resolution of polar degradation products .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₇H₁₉N₂O₆S: 379.09) and detects isotopic patterns for sulfur-containing groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Forced degradation studies should include:
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40–60°C for 24–48 hours. Monitor via HPLC for cleavage of the ester or sulfonamide groups.
- Oxidative stress : Use 3% H₂O₂ to evaluate susceptibility of the 4-hydroxy group to oxidation.
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. What mechanistic insights exist for palladium-catalyzed cyclization steps in synthesizing the pyridinyl core?
- Methodological Answer : The catalytic cycle likely involves (i) oxidative addition of Pd⁰ to nitroarenes, (ii) CO insertion to form a palladium-carbonyl intermediate, and (iii) reductive elimination to generate the heterocycle. Isotopic labeling (e.g., ) and in-situ IR spectroscopy can track CO incorporation. Competing pathways, such as nitro reduction to amines, are minimized by optimizing CO partial pressure and ligand selection (e.g., bidentate phosphines) .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol equilibria in the 2-oxo-1,2-dihydropyridinyl moiety) or dynamic effects. Solutions include:
- Variable-temperature NMR : Resolve broadening or splitting caused by slow exchange.
- Density Functional Theory (DFT) calculations : Compare experimental vs. computed chemical shifts for proposed tautomers.
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in ambiguous regions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives targeting biological activity?
- Methodological Answer :
- Substituent variation : Replace the 4-(aminosulfonyl)phenethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on bioactivity.
- Scaffold hopping : Synthesize analogs with pyridone rings replaced by quinoline or pyrimidine cores.
- In vitro assays : Pair synthetic efforts with enzyme inhibition studies (e.g., cyclooxygenase-2 for sulfonamide-containing compounds) to correlate structural changes with potency .
Q. How do stereochemical factors influence the compound’s reactivity or biological interactions?
- Methodological Answer : If chiral centers exist (e.g., at the phenethyl linkage), enantioselective synthesis using chiral ligands (e.g., BINAP) or enzymatic resolution can isolate stereoisomers. Circular dichroism (CD) and X-ray crystallography confirm absolute configuration. Comparative bioassays of enantiomers may reveal stereospecific binding to targets .
Q. What advanced computational methods predict degradation pathways or metabolite profiles?
- Methodological Answer :
- In silico metabolism prediction : Tools like MetaSite simulate cytochrome P450-mediated oxidation sites (e.g., hydroxylation of the phenyl ring).
- Molecular dynamics (MD) simulations : Model hydrolytic stability of the methyl ester under physiological conditions.
- High-resolution mass spectrometry (HRMS-MS) : Identify degradation products in accelerated stability studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
